

# An In-Depth Technical Guide to the Chemical Properties of 2-Phosphonooxybenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the chemical properties of 2-phosphonooxybenzoic acid, also known as **fosfosal**. The document details its structural and physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, it elucidates its primary mechanism of action as an anti-inflammatory agent through the inhibition of prostaglandin synthesis. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

## Introduction

2-Phosphonooxybenzoic acid (**fosfosal**) is a salicylic acid derivative with established analgesic, anti-inflammatory, and anti-bacterial properties.[1][2] As a non-acetylated salicylate, it serves as a valuable compound in therapeutic research, particularly in the study of inflammatory diseases.[3] This guide aims to consolidate the available technical information on its chemical properties to facilitate its application in research and development.

## **Chemical and Physical Properties**

2-Phosphonooxybenzoic acid is a white to off-white crystalline powder.[4] It is soluble in water and dimethyl sulfoxide (DMSO).[5][6] A summary of its key chemical and physical properties is



presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Phosphonooxybenzoic Acid

Property	Value	Reference(s)
Molecular Formula	C7H7O6P	[2]
Molecular Weight	218.10 g/mol	[1]
CAS Number	6064-83-1	[2]
Appearance	White to off-white crystalline powder	[4]
Melting Point	154-166 °C	[7]
Boiling Point	Decomposes upon heating	(inferred)
Solubility	Soluble in water, DMSO	[5][6]
рКа	Data available in the IUPAC Digitized pKa Dataset	[1]

## **Spectroscopic Data**

The structural elucidation of 2-phosphonooxybenzoic acid is supported by various spectroscopic techniques. While high-resolution spectra are not widely available in the public domain, existing data and analysis of related compounds allow for a detailed interpretation.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for confirming the structure of 2-phosphonooxybenzoic acid. The expected chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and phosphate groups, as well as the aromatic ring currents.

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the protons of the phosphate group. The aromatic protons would appear as a complex multiplet in the downfield region, typically between 7.0 and



8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a chemical shift greater than 10 ppm.

<sup>13</sup>C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 150 ppm, with the carbon attached to the phosphate group being shifted further downfield.

<sup>31</sup>P NMR: Phosphorus-31 NMR is particularly useful for characterizing organophosphorus compounds. For 2-phosphonooxybenzoic acid, a single resonance is expected. The chemical shift will be relative to an external standard of 85% phosphoric acid and is anticipated to be in the characteristic range for aryl phosphates.

## Infrared (IR) Spectroscopy

The IR spectrum of 2-phosphonooxybenzoic acid will exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm<sup>-1</sup> is characteristic of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid will appear as a strong band around 1700 cm<sup>-1</sup>. P-O-C stretching vibrations are expected in the 1000-1100 cm<sup>-1</sup> region, and P=O stretching will be observed around 1200-1300 cm<sup>-1</sup>. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-phosphonooxybenzoic acid, the molecular ion peak (M<sup>+</sup>) would be observed at m/z 218. The fragmentation pattern is likely to involve the loss of the phosphate group and cleavage of the carboxylic acid moiety. PubChem's GC-MS data indicates major fragment ions at m/z 120, 92, and 138.[1] The fragment at m/z 120 could correspond to the loss of the phosphonooxy group.

## **Experimental Protocols**

While detailed, step-by-step proprietary synthesis and purification protocols are not publicly available, the following sections outline general methodologies based on established chemical



principles for related compounds.

## **Synthesis**

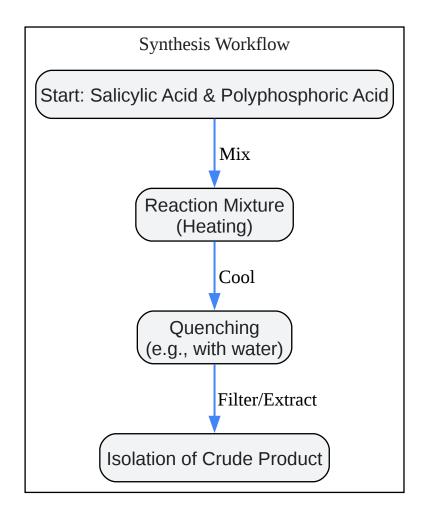
A plausible synthetic route to 2-phosphonooxybenzoic acid is the phosphorylation of salicylic acid. A general procedure would involve reacting salicylic acid with a phosphorylating agent such as polyphosphoric acid.

General Protocol for Phosphorylation of Salicylic Acid:

- Salicylic acid is dissolved in a suitable solvent.
- · Polyphosphoric acid is added to the solution.
- The reaction mixture is heated to a specified temperature for a set duration to allow for the phosphorylation to occur.
- The reaction is then quenched, typically by the addition of water or ice.
- The crude product is isolated by filtration or extraction.

A visual representation of the synthesis workflow is provided below.





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Synthesis Workflow Diagram

## **Purification**

The crude 2-phosphonooxybenzoic acid can be purified by recrystallization. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of organic solvents or an aqueous system may be suitable.

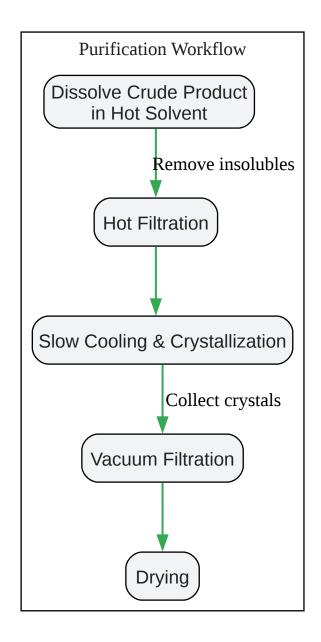
#### General Protocol for Recrystallization:

- The crude product is dissolved in a minimal amount of a suitable hot solvent.
- The hot solution is filtered to remove any insoluble impurities.



- The filtrate is allowed to cool slowly to room temperature, promoting the formation of crystals.
- The solution is then cooled further in an ice bath to maximize crystal yield.
- The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
- · The crystals are dried under vacuum.

The general workflow for purification is illustrated below.





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#### **Purification Workflow Diagram**

## **Analysis**

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of 2-phosphonooxybenzoic acid. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

#### General HPLC Method Parameters:

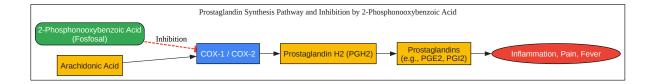
- Column: C18, 5 μm, 4.6 x 250 mm
- Mobile Phase A: 0.1% Phosphoric acid in water
- Mobile Phase B: Acetonitrile
- Gradient: A time-dependent gradient from a higher proportion of A to a higher proportion of B.
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (e.g., 230 nm)
- Injection Volume: 10 μL

# Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of 2-phosphonooxybenzoic acid are attributed to its ability to inhibit the biosynthesis of prostaglandins. This is achieved by targeting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H<sub>2</sub> (PGH<sub>2</sub>), a precursor for various other prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX enzymes, 2-phosphonooxybenzoic acid effectively reduces the production of these pro-inflammatory mediators.

The signaling pathway is depicted in the following diagram.





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#### Inhibition of Prostaglandin Synthesis

## Conclusion

2-Phosphonooxybenzoic acid is a compound of significant interest in medicinal chemistry due to its anti-inflammatory and analgesic properties. This technical guide has summarized its key chemical properties, including physicochemical and spectroscopic data. While detailed experimental protocols for its synthesis and purification are not readily available in the public domain, general methodologies have been provided. The primary mechanism of action involves the inhibition of cyclooxygenase enzymes, thereby blocking the prostaglandin synthesis pathway. This guide serves as a foundational resource for researchers and professionals working with this compound.

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